![molecular formula C10H14N2 B1356895 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine CAS No. 518051-96-2](/img/structure/B1356895.png)

2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

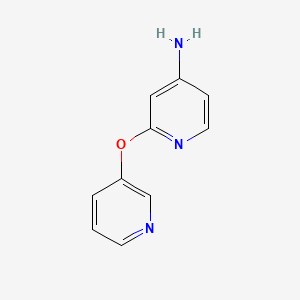

“2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is used in the manufacture of the antihypertensive drug Benazepril .

Synthesis Analysis

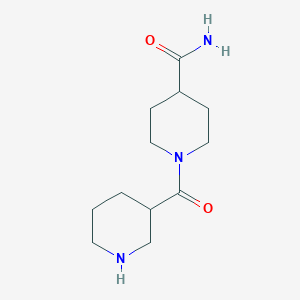

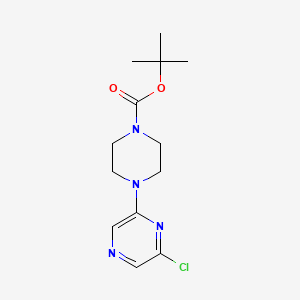

A solid-phase strategy has been developed for the synthesis of di- and trisubstituted benzazepine derivatives. The process involves the synthesis of 5-Amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine and 5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine G-protein coupled receptor-targeted (GPCR-targeted) scaffolds in a six-step solution-phase process .Molecular Structure Analysis

The molecular formula of “2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is C10H13N . The IUPAC name is 2,3,4,5-tetrahydro-1 H -1-benzazepine .Chemical Reactions Analysis

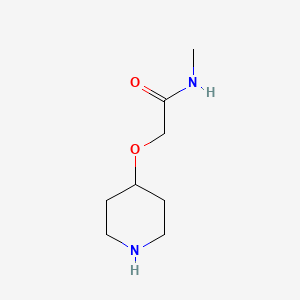

Tertiary enamides underwent successively Knoevenagel reaction with different active methylene compounds and intramolecular Michael addition under the sequential catalysis of proline and AlCl3 to afford diverse 2,3,4,5-tetrahydro-1H-azepine derivatives in high yields .Physical And Chemical Properties Analysis

The molecular weight of “2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is 147.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen

Nitric Oxide Synthase Inhibitors

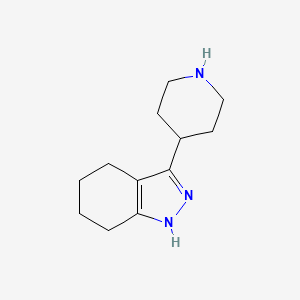

A novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives was designed as human nitric oxide synthase (NOS) inhibitors. These derivatives, particularly potent inhibitors like 17, 18, 25, (±)-39, and (±)-40, showed high selectivity for human neuronal NOS. Their potential therapeutic applications, including a significant role in neuropathic pain management, were demonstrated in an in vivo spinal nerve ligation model and various in vitro safety pharmacology studies (Annedi et al., 2012).

Solid-Phase Synthesis of Benzazepine Derivatives

A solid-phase strategy was developed for synthesizing di- and trisubstituted benzazepine derivatives. Using this method, 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine and similar G-protein coupled receptor-targeted scaffolds were efficiently synthesized and functionalized. The strategy proved effective for preparing a pilot library of di- and trisubstituted benzazepines in high purity, showcasing its utility in drug discovery and development (Boeglin et al., 2007).

Synthetic Procedures for Benzazepine Derivatives

A multi-step synthetic procedure was developed to prepare various 2,3,4,5-tetrahydro-1H-benzazepine derivatives. This process involved condensation, reduction, and cyclization reactions, leading to a range of target compounds. The biological activities of these compounds were also briefly explored, indicating their potential in pharmacological research (Bobowski et al., 1979).

Synthesis of Polyheterocyclic Systems

2-Amino-6-(4-methylphenylsulphonyl)-5,6-dihydro-4H-benzo[b]thieno[3,2-d] azepin-1-yl cyanide underwent annelation reactions to yield compounds with novel heterocyclic structures. These compounds, obtained through nucleophilic displacement reactions, demonstrated the versatility of 2,3,4,5-tetrahydro-1H-benzo[b]azepine in synthesizing complex polyheterocyclic systems with potential biological activity (Venkateswarlu & Sunkaraneni, 2005).

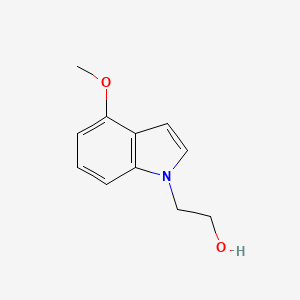

Synthesis of Novel Tetrahydrobenzazepine Derivatives

A concise and efficient method was reported for synthesizing novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines. This approach utilized 2-(allylaryl)glycinates to create key intermediates, which were then hydrolyzed or converted into tricyclic target compounds. This synthesis pathway highlights the compound's potential in creating pharmacologically relevant structures (Guerrero et al., 2020).

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIPUMXQKNWUSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1356814.png)